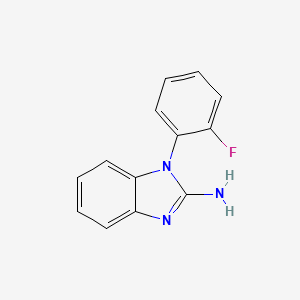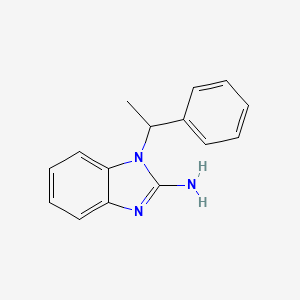![molecular formula C13H18ClN3 B1373574 Chlorhydrate de N-[(5-phényl-1H-pyrazol-3-yl)méthyl]-2-propanamine CAS No. 1285367-99-8](/img/structure/B1373574.png)
Chlorhydrate de N-[(5-phényl-1H-pyrazol-3-yl)méthyl]-2-propanamine
Vue d'ensemble
Description
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride is a compound belonging to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and synthetic versatility .
Applications De Recherche Scientifique
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Mode of Action
. The specific mode of action of this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Pyrazole derivatives can affect a wide range of biochemical pathways depending on their targets
Pharmacokinetics
, which could influence its absorption and distribution
Result of Action
. The specific effects of this compound would depend on its primary targets and mode of action, which are currently unknown.
Action Environment
, suggesting that it may be relatively stable under a variety of environmental conditions
Analyse Biochimique
Biochemical Properties
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction with acetylcholinesterase suggests that N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride may influence neurotransmission and neural signaling. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, potentially modulating their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the p53 protein, which is a key regulator of cell cycle and apoptosis . By modulating p53 activity, N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, this compound may affect gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and other metabolic intermediates.
Molecular Mechanism
At the molecular level, N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft and prolonged neural signaling . Additionally, this compound may bind to other biomolecules, such as DNA and RNA, influencing gene expression and protein synthesis. The modulation of enzyme activity and gene expression by N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and persistent changes in gene expression. These temporal effects are essential for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, toxic or adverse effects may occur, including neurotoxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can influence its biological activity. The effects on metabolic flux and metabolite levels are important considerations for the pharmacokinetics and pharmacodynamics of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride.
Transport and Distribution
The transport and distribution of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes, accumulating in specific cellular compartments where it exerts its biochemical effects. The distribution within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride is a key factor in determining its precise biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with 2-propanamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-Methyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride
- N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride
- N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-ethanamine hydrochloride
Uniqueness
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(3-phenyl-1H-pyrazol-5-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLALLVRWKROBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)
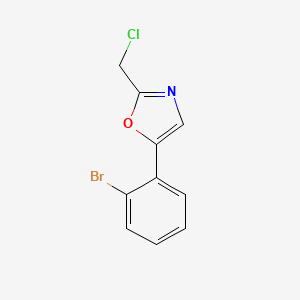
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
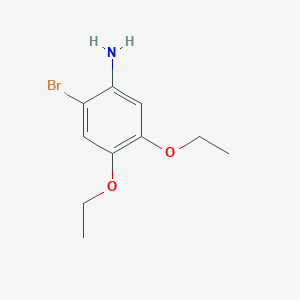
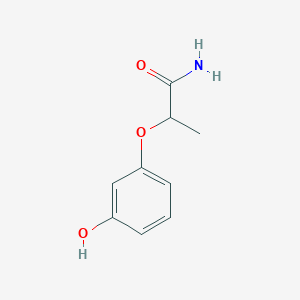
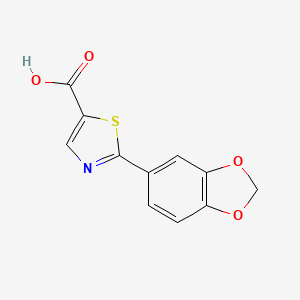

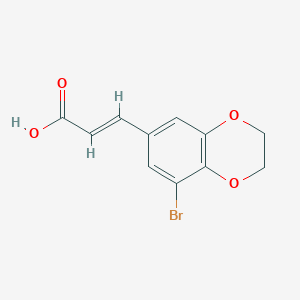
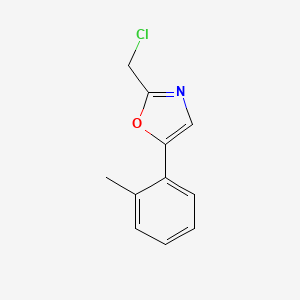
![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)

